H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2
Description
H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 is a synthetic peptide featuring a non-natural arginine derivative with a 4-nitrobenzyl (Ph(4-NO2)) modification on its side chain. The structure includes:
- D-Leucine (D-Leu): A D-configured amino acid, enhancing resistance to proteolytic degradation.
- N(Ph(4-NO2))Arg: A modified arginine with a nitro-substituted phenyl group, likely influencing receptor binding and electronic properties.
- Amidated C-terminus: Stabilizes the peptide against carboxypeptidase activity.
This compound is hypothesized to exhibit neuropeptide-like activity due to structural similarities to bioactive peptides like proctolin and Antho-RFamide. Its nitro group may enhance receptor affinity or alter pharmacokinetic properties compared to unmodified analogs .
Properties
Molecular Formula |
C22H36N8O6 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S,3R)-1-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C22H36N8O6/c1-12(2)11-16(23)20(33)28-18(13(3)31)21(34)29(14-6-8-15(9-7-14)30(35)36)17(19(24)32)5-4-10-27-22(25)26/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H2,24,32)(H,28,33)(H4,25,26,27)/t13-,16-,17+,18+/m1/s1 |
InChI Key |
DRCJMPKUOLEBIH-ZSGPHXLJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The nitrophenyl group is introduced through a specific coupling reaction with the arginine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can participate in substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:
Chemistry: The compound is used as a model peptide for studying peptide synthesis, modification, and characterization techniques.
Biology: It serves as a tool for investigating protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of biosensors and diagnostic assays due to its specific binding properties.
Mechanism of Action
The mechanism of action of H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group plays a crucial role in binding to these targets, influencing their activity and downstream signaling pathways. The compound’s effects are mediated through its ability to modulate protein function, making it a valuable tool for studying biochemical processes.
Comparison with Similar Compounds
Structural Analogues with Nitro-Phenyl Modifications
Woźnica and Szes () synthesized proctolin analogs (Arg-X2-Leu-Pro-Thr-OH) with nitro-phenylglycine (Phg(4-NO2)) or hydroxyphenylglycine (Hpa(4-NO2)) in position 2. Key findings:
- Phg(4-NO2) analogs showed enhanced insect neuropeptide activity compared to unmodified proctolin, suggesting nitro groups improve receptor interaction.
- D-configured residues (e.g., D-Phg(4-NO2)) increased metabolic stability but reduced activity in some cases, indicating stereochemical sensitivity .
Comparison Table 1: Structural Analogues
Q & A
Q. How can in silico docking studies be validated for this peptide’s receptor interactions?
- Methodology : Perform ensemble docking (AutoDock Vina, Glide) using multiple receptor conformations (e.g., from MD simulations). Validate against mutagenesis data (e.g., alanine scanning of receptor residues). SPR or fluorescence polarization assays confirm predicted binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
